

# Investigating the role of Odevixibat in Alagille syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Odevixibat |           |
| Cat. No.:            | B1663563   | Get Quote |

## Odevixibat in Alagille Syndrome: A Technical Guide

Introduction

Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a range of abnormalities, including chronic cholestasis, which leads to a burdensome accumulation of bile acids in the liver and bloodstream. This accumulation is a primary driver of severe pruritus (itching) and can contribute to progressive liver disease. **Odevixibat** is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), offering a non-surgical, targeted therapeutic approach to disrupt the enterohepatic circulation of bile acids. This document provides a detailed technical overview of **Odevixibat**'s mechanism of action, clinical trial data, and experimental protocols relevant to its application in Alagille syndrome.

### **Mechanism of Action: IBAT Inhibition**

**Odevixibat** exerts its therapeutic effect through the targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation. In patients with Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids. By blocking IBAT, **Odevixibat** effectively reduces the reabsorption of these bile acids, thereby increasing their fecal excretion. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool, reducing the



## Foundational & Exploratory

Check Availability & Pricing

concentration of serum bile acids (sBA) and alleviating the associated symptoms, most notably cholestatic pruritus.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Investigating the role of Odevixibat in Alagille syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#investigating-the-role-of-odevixibat-in-alagille-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com